molecular formula C24H21NO5S B11568590 ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11568590
M. Wt: 435.5 g/mol
InChI Key: IKHUWFJGQLZQHZ-UHFFFAOYSA-N
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Description

ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a thiophene ring, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Amidation and Esterification: The amide and ester functional groups are introduced through amidation and esterification reactions, respectively, using reagents like ethyl chloroformate and appropriate amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other benzopyran and thiophene derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-(7-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21NO5S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H21NO5S/c1-3-29-24(28)20-18(15-7-5-4-6-8-15)13-31-22(20)25-21(26)19-12-16-10-9-14(2)11-17(16)23(27)30-19/h4-11,13,19H,3,12H2,1-2H3,(H,25,26)

InChI Key

IKHUWFJGQLZQHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC4=C(C=C(C=C4)C)C(=O)O3

Origin of Product

United States

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